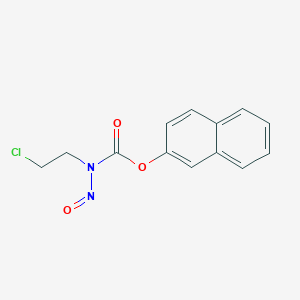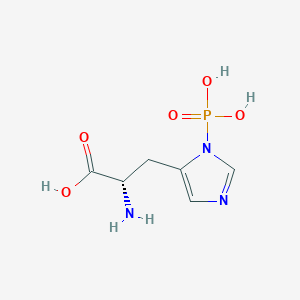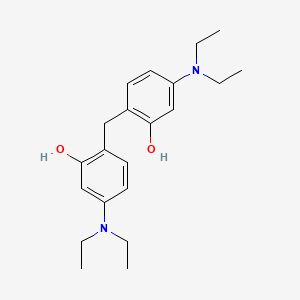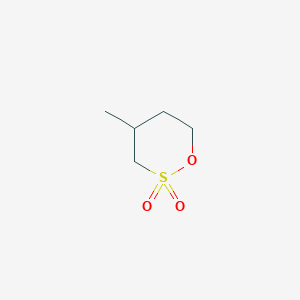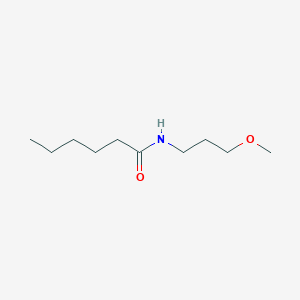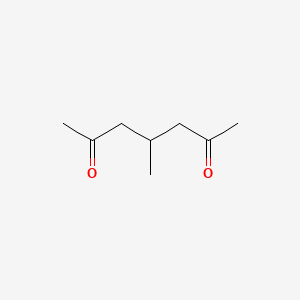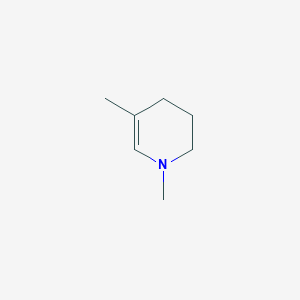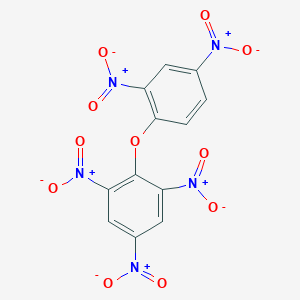
Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-: is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its high reactivity and is often used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- typically involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction results in the formation of the desired compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives.
科学研究应用
Chemistry: In chemistry, Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- is used as a precursor for synthesizing other complex molecules. Its high reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has been studied for its potential use in developing new pharmaceuticals and as a probe in biochemical assays. Its unique structure allows it to interact with various biological molecules, making it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, explosives, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .
作用机制
The mechanism by which Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- exerts its effects involves the interaction of its nitro groups with other molecules. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
相似化合物的比较
2,4-Dinitrophenyl ethers: These compounds share similar structural features and reactivity patterns.
2,4-Dinitrochlorobenzene: Another compound with multiple nitro groups, often used in similar applications.
Uniqueness: What sets Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- apart is its specific arrangement of nitro groups and the presence of the phenoxy group. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
5950-87-8 |
|---|---|
分子式 |
C12H5N5O11 |
分子量 |
395.19 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenoxy)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C12H5N5O11/c18-13(19)6-1-2-11(8(3-6)15(22)23)28-12-9(16(24)25)4-7(14(20)21)5-10(12)17(26)27/h1-5H |
InChI 键 |
UCAHGXFXBRSTPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


